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Compound of Interest

Compound Name: 4-Iodo-7-azaindole

Cat. No.: B1323397 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of 4-Iodo-7-azaindole, a critical building

block in medicinal chemistry and drug discovery. The document is intended for researchers,

scientists, and drug development professionals, offering comprehensive data on its chemical

properties, synthesis, and applications in targeting key signaling pathways.

Core Chemical Data
4-Iodo-7-azaindole, also known as 4-Iodo-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic

compound frequently utilized as a scaffold in the development of potent and selective kinase

inhibitors.

Property Value Reference

CAS Number 319474-34-5 [1][2]

Molecular Formula C₇H₅IN₂ [1][2]

Molecular Weight 244.03 g/mol [1][2]

Appearance Light brown to yellow solid [1]

Storage Temperature 2–8 °C under inert gas [1]
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Synthesis and Experimental Protocols
While a specific, detailed protocol for the direct synthesis of 4-Iodo-7-azaindole is not readily

available in public literature, a general and robust method for the preparation of 4- and 6-

azaindoles has been described via the Bartoli reaction of nitropyridines with vinylmagnesium

bromide.[3] This approach offers a straightforward route to the azaindole core.

A common strategy to introduce the iodo group at the 4-position involves a multi-step synthesis

starting from a suitable 7-azaindole precursor. This often includes protection of the pyrrole

nitrogen, followed by a regioselective iodination step.

General Experimental Workflow for Azaindole Synthesis:
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Caption: General workflow for the synthesis of 4-Iodo-7-azaindole.

Applications in Drug Discovery: Targeting Kinase
Signaling Pathways
The 4-iodo-7-azaindole scaffold is a privileged structure in the design of kinase inhibitors due

to its ability to form key hydrogen bond interactions within the ATP-binding site of various

kinases. It has been instrumental in the development of inhibitors for several important

oncogenic pathways.

c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial

in cell growth, motility, and invasion.[4][5] Dysregulation of the HGF/c-Met signaling pathway is

implicated in numerous cancers. 4-Azaindole derivatives have been developed as potent c-Met

inhibitors.[6]

c-Met Signaling Pathway and Inhibition:
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Caption: Inhibition of the c-Met signaling pathway by a 4-Iodo-7-azaindole derivative.
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Experimental Protocol: c-Met Kinase Assay (ADP-Glo™)

A common method to assess the inhibitory activity of compounds against c-Met is the ADP-

Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Reaction Setup: In a 384-well plate, combine the c-Met kinase, a suitable substrate (e.g.,

poly(Glu, Tyr) 4:1), ATP, and varying concentrations of the 4-iodo-7-azaindole-based

inhibitor. Include controls without the inhibitor and without the enzyme.

Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow the kinase reaction

to proceed.

Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the

kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40

minutes.

ADP Detection: Add Kinase Detection Reagent to the wells. This reagent converts the

generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

Measurement: Measure the luminescence using a plate reader. The light signal is

proportional to the amount of ADP produced and inversely correlated with the activity of the

inhibitor.

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor

required to reduce the kinase activity by 50%.

FGF19/FGFR4 Signaling Inhibition
The Fibroblast Growth Factor 19 (FGF19) and its receptor, Fibroblast Growth Factor Receptor

4 (FGFR4), play a significant role in hepatocellular carcinoma (HCC).[7][8] The 7-azaindole

scaffold has been utilized to develop selective and covalent inhibitors of FGFR4.[9]

FGF19/FGFR4 Signaling Pathway and Inhibition:
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Caption: Inhibition of the FGF19/FGFR4 signaling pathway by a 7-azaindole derivative.

Experimental Protocol: FGFR4 Inhibition Assay (Western Blot)
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The effect of 7-azaindole-based inhibitors on the FGF19/FGFR4 signaling pathway can be

assessed in HCC cell lines (e.g., HuH-7) using Western blot analysis.[9]

Cell Culture and Treatment: Culture HuH-7 cells and treat them with varying concentrations

of the FGFR4 inhibitor for a specified period.

Cell Lysis: Lyse the treated cells to extract total protein.

Protein Quantification: Determine the protein concentration in each lysate using a standard

method like the BCA assay.

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific

for phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated downstream effectors

(e.g., p-ERK), total downstream effectors (e.g., ERK), and a loading control (e.g., GAPDH).

Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with the

appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the

protein bands using an enhanced chemiluminescence (ECL) detection system.

Analysis: Quantify the band intensities to determine the effect of the inhibitor on the

phosphorylation status of FGFR4 and its downstream targets.

NADPH Oxidase Inhibition
NADPH oxidases (NOX) are enzymes that generate reactive oxygen species (ROS).

Overproduction of ROS by NOX enzymes, particularly NOX2, is implicated in various diseases,

including neurodegenerative and cardiovascular conditions.[10] Derivatives of 3-(indolin-6-

yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine, which contains the 7-azaindole core,

have been identified as potent NOX2 inhibitors.

Experimental Workflow for NOX2 Inhibition Assay:
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Caption: Workflow for assessing NOX2 inhibition using a cell-based ROS detection assay.

Experimental Protocol: Cellular NOX2 Activity Assay

Cell Preparation: Use a suitable cell line expressing NOX2, such as differentiated human

promyelocytic leukemia cells (HL-60).

Inhibitor Incubation: Incubate the cells with various concentrations of the 7-azaindole-based

NOX inhibitor for 30 minutes at 37°C.

ROS Probe Loading: Add a cell-permeable probe that becomes fluorescent upon oxidation

by ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
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NOX2 Activation: Stimulate the cells with an activator of NOX2, such as phorbol 12-myristate

13-acetate (PMA), to induce ROS production.

Fluorescence Measurement: Monitor the increase in fluorescence over time using a

microplate reader. The fluorescence intensity is proportional to the amount of ROS produced.

Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration to

determine the IC₅₀ value.

Conclusion
4-Iodo-7-azaindole is a versatile and valuable scaffold in modern drug discovery, particularly

for the development of kinase inhibitors. Its unique chemical properties and ability to engage

with key biological targets make it a compound of significant interest for researchers in

oncology, neurobiology, and cardiovascular disease. The experimental protocols and pathway

diagrams provided in this guide offer a foundational resource for scientists working with this

important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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